Regioisomeric Physicochemical Comparison
When selecting a 3-benzylazetidine scaffold for parallel library synthesis, the para-OCF3 substitution on the target compound provides a distinct lipophilicity-hydrophilicity balance compared to its ortho and meta isomers. The para-substituted target (CAS 937621-11-9) exhibits a computed LogP of 2.67590 and a polar surface area (PSA) of 21.26 Ų . Its meta-substituted analog (3-(3-(trifluoromethoxy)benzyl)azetidine, CAS 1355004-89-5) shares the same molecular formula and molecular weight, but its topological arrangement of the -OCF3 group alters the dipole moment and electronic distribution, leading to distinct chromatographic retention behavior, melting point, and solubility characteristics that directly impact purification and formulation . The ortho-substituted isomer (3-[[(2-trifluoromethoxy)phenyl]methyl]azetidine, CAS 937612-31-2) exhibits a LogP of 2.67590 and PSA of 21.26 Ų according to computational predictions—identical to the para isomer—but its steric profile is fundamentally different, with the ortho-OCF3 group introducing conformational restriction that can dramatically alter the presentation of the azetidine NH pharmacophore to biological targets .
| Evidence Dimension | Computational physicochemical properties (LogP, PSA) |
|---|---|
| Target Compound Data | LogP = 2.67590; PSA = 21.26 Ų (para-OCF3, CAS 937621-11-9) |
| Comparator Or Baseline | Ortho isomer (CAS 937612-31-2): LogP = 2.67590, PSA = 21.26 Ų (computed identical values). Meta isomer (CAS 1355004-89-5): same molecular formula C11H12F3NO, MW 231.21, but distinct solid-state properties and chromatographic retention. |
| Quantified Difference | Para vs. ortho: identical computed LogP and PSA, but ortho isomer introduces steric hindrance at the 2-position. Para vs. meta: distinct retention time and melting point behavior due to altered molecular topology. |
| Conditions | Computational prediction (XLogP3, topological PSA). Experimental differentiation observable via HPLC retention time (C18 column) or differential scanning calorimetry (DSC). |
Why This Matters
For high-throughput purification or formulation development, the distinct chromatographic and solid-state properties mean the para isomer cannot be interchanged with the ortho or meta isomer without re-optimization of purification methods.
